5beta-Stigmastane
Overview
Description
AG-490, also known as Tyrphostin B42, is a potent inhibitor of the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2 and JAK3. It is widely used in scientific research due to its ability to block signal transduction pathways that are critical for cell growth and survival. AG-490 has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
5beta-Stigmastane, a phytosterol derived from multiple herbaceous plants, has been shown to have various pharmacological effects Related compounds such as stigmasterol have been shown to interact with proteins involved in the pi3k/akt signaling pathway and cyclin-dependent kinases (cdks) .
Mode of Action
Stigmasterol, a related compound, has been shown to trigger apoptosis in tumor cells by regulating the pi3k/akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and CDK .
Biochemical Pathways
Stigmasterol has been shown to regulate the pi3k/akt signaling pathway . This pathway is crucial in cellular processes such as cell growth, proliferation, differentiation, and survival.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Stigmasterol, a related compound, has been shown to promote apoptosis, inhibit proliferation, metastasis and invasion, and induce autophagy in tumor cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as diet, lifestyle, and exposure to pollutants can induce changes in gene expression, potentially influencing the action of compounds like this compound . .
Biochemical Analysis
Cellular Effects
5beta-Stigmastane has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to have anti-tumor effects in a variety of malignancies by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is reported that this compound triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .
Temporal Effects in Laboratory Settings
It is known that the effects of many biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
This compound is involved in the primary bile acid biosynthesis pathway . It interacts with various enzymes and cofactors in this pathway, which could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that many biochemical compounds are transported and distributed within cells via specific transporters or binding proteins .
Subcellular Localization
The localization of biochemical compounds within cells can have significant effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
AG-490 can be synthesized through a multi-step process involving the condensation of appropriate starting materials. The synthesis typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of a benzaldehyde derivative with a nitroalkane to form a nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization to form the desired tyrphostin structure.
Industrial Production Methods
Industrial production of AG-490 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
AG-490 primarily undergoes the following types of reactions:
Oxidation: AG-490 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: AG-490 can undergo substitution reactions, particularly at the aromatic ring, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AG-490, which can be further studied for their biological activities .
Scientific Research Applications
AG-490 has a wide range of applications in scientific research:
Cancer Research: AG-490 is extensively used to study the role of JAK/STAT signaling in cancer. .
Immunology: AG-490 is used to investigate the role of JAK kinases in immune cell signaling and function.
Neuroscience: AG-490 is used to study the role of JAK/STAT signaling in neural cell function and neurodegenerative diseases.
Stem Cell Research: AG-490 is used to study the differentiation and proliferation of stem cells, particularly in the context of embryonic stem cells.
Comparison with Similar Compounds
AG-490 is part of the tyrphostin family of tyrosine kinase inhibitors. Similar compounds include:
AG-126: Another tyrphostin compound that inhibits epidermal growth factor receptor (EGFR) and has applications in cancer research.
AG-1478: A selective inhibitor of EGFR, used to study the role of EGFR signaling in various biological processes.
AG-1296: An inhibitor of platelet-derived growth factor receptor (PDGFR), used in research on cell proliferation and migration.
AG-490 is unique in its selectivity for JAK2 and JAK3, making it particularly valuable for studying JAK/STAT signaling pathways .
Properties
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBHKNPLNHLYHT-LKHYOGBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025645 | |
Record name | (5beta)-Stigmastane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4705-29-7 | |
Record name | (5beta)-Stigmastane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stigmastane, (5β)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z454BZJ5T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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